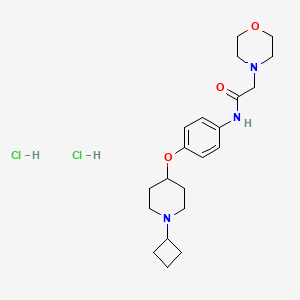

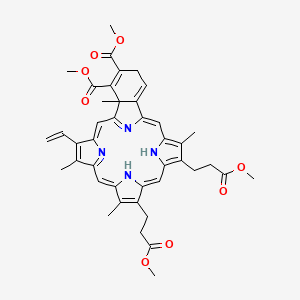

SUVN-G3031 dihydrochloride

説明

SUVN-G3031 is a Histamine H3 receptor antagonist, which is potentially useful for treating cognitive disorders, dementia, attention deficit hyperactivity disorder, epilepsy, sleep disorders, obesity, schizophrenia, eating disorders and pain. H 3 receptors play a critical role as neuromodulators through their widespread distribution in the central nervous system. Blockade of this receptor augments the pre-synaptic release of both histamine and other neurotransmitters including acetylcholine from cholinergic neurons.

科学的研究の応用

Absorption, Distribution, Metabolism, and Excretion

SUVN-G3031, a histamine-3 receptor inverse agonist, exhibits high passive permeability, is not a substrate for P-glycoprotein, and demonstrates high plasma unbound fractions. Its major metabolic routes are cyclization and dealkylation in microsomes and hepatocytes, respectively. It is neither an inhibitor nor inducer of P450 enzymes and has minimal interaction with major uptake transporters. This pharmacokinetic profile suggests a low potential for drug-drug interactions and supports its clinical development for narcolepsy treatment (Nirogi et al., 2020).

Phase 2 Clinical Study for Narcolepsy

SUVN-G3031 is being evaluated in a Phase 2 study for its effectiveness in treating narcolepsy. This study, conducted in the USA, is a double-blind, placebo-controlled trial to assess the safety, tolerability, pharmacokinetics, and efficacy of SUVN-G3031 in narcolepsy patients. The study focuses on the improvement in the maintenance of wakefulness test (MWT) score as the primary objective (Nirogi et al., 2020).

Pharmacological and Neurochemical Characterization

SUVN-G3031 has demonstrated significant wakefulness enhancement with a concurrent decrease in NREM sleep in orexin knockout mice, supporting its potential use in sleep-related disorders like narcolepsy. It modulates levels of histamine, dopamine, and norepinephrine in the cerebral cortex, providing a neurochemical basis for its observed effects in preclinical studies (Nirogi et al., 2021).

LC-MS/MS Quantification Method

A validated LC-MS/MS method for quantifying SUVN-G3031 in plasma has been developed, providing a precise, accurate, and highly selective means for its measurement in human studies. This method was applied in a first-in-human study, emphasizing its role in clinical pharmacokinetic assessments (Nirogi et al., 2020).

Chemical Development and Optimization

The chemical development of SUVN-G3031 involved optimizations for affinity at the histamine H3 receptor, physicochemical properties, and pharmacokinetics, leading to its identification as a clinical candidate. Its selectivity and pharmacokinetic properties support its potential therapeutic utility in treating sleep disorders (Nirogi et al., 2019).

特性

CAS番号 |

1394808-20-8 |

|---|---|

製品名 |

SUVN-G3031 dihydrochloride |

分子式 |

C21H33Cl2N3O3 |

分子量 |

446.413 |

IUPAC名 |

N-[4-(1-cyclobutyl piperidin-4-yloxy)-phenyl]-2-(morpholin-4-yl) acet amide dihydrochloride |

InChI |

InChI=1S/C21H31N3O3.2ClH/c25-21(16-23-12-14-26-15-13-23)22-17-4-6-19(7-5-17)27-20-8-10-24(11-9-20)18-2-1-3-18;;/h4-7,18,20H,1-3,8-16H2,(H,22,25);2*1H |

InChIキー |

LCPQCTBHZPMVFX-UHFFFAOYSA-N |

SMILES |

O=C(NC1=CC=C(OC2CCN(C3CCC3)CC2)C=C1)CN4CCOCC4.[H]Cl.[H]Cl |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

SUVN-G3031; SUVN G3031; SUVN-G 3031. |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

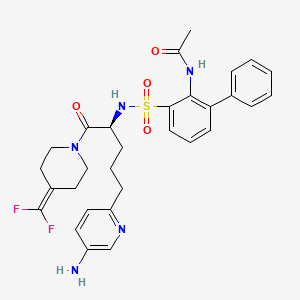

![N-(2-{[(2,3-Difluorophenyl)methyl]sulfanyl}-6-{[(2S,3R)-3,4-dihydroxybutan-2-yl]amino}pyrimidin-4-yl)azetidine-1-sulfonamide](/img/structure/B610999.png)

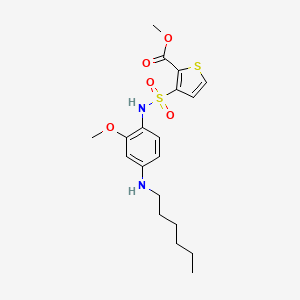

![5-[2-[(3,4-Dichlorobenzoyl)amino]ethyl]-N-hydroxy-3-isoxazolecarboxamide](/img/structure/B611004.png)

![3-[2-(1-Adamantyl)ethyl]-2-(4-chlorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B611015.png)

![4-[6-Amino-9-methyl-8-(triazol-2-yl)purin-2-yl]butan-2-one](/img/structure/B611020.png)